1-Benzyl-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
Overview
Description
N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a piperazinyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea typically involves the reaction of benzyl isothiocyanate with 2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the benzyl or ethoxyphenyl groups.
Scientific Research Applications
N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazinyl group can enhance binding affinity to certain biological targets, while the thiourea moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}thiourea
- N-benzyl-N’-{2-[4-(4-phenyl)-1-piperazinyl]ethyl}thiourea
- N-benzyl-N’-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}thiourea
Uniqueness
N-benzyl-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-2-27-21-10-8-20(9-11-21)26-16-14-25(15-17-26)13-12-23-22(28)24-18-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFPZILHKRYETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=S)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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